molecular formula C23H15ClN4O2 B2696275 2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291869-30-1

2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Cat. No.: B2696275
CAS No.: 1291869-30-1
M. Wt: 414.85
InChI Key: NRQGHXKPAIXTCJ-UHFFFAOYSA-N
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Description

This compound is a phthalazinone derivative featuring a 3-chlorophenyl group at position 2 and a 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group at position 2. Its molecular formula is C₂₄H₁₆ClN₃O₂, with a molecular weight of approximately 430.86 g/mol (estimated based on analogs in ). The 1,2,4-oxadiazole moiety is known for its metabolic stability and bioisosteric properties, making this compound a candidate for pharmaceutical applications, particularly in targeting ion channels or enzymes .

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O2/c1-14-7-2-3-10-17(14)21-25-22(30-27-21)20-18-11-4-5-12-19(18)23(29)28(26-20)16-9-6-8-15(24)13-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQGHXKPAIXTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Synthesis of Phthalazinone Core: The phthalazinone core can be prepared by the condensation of phthalic anhydride with hydrazine, followed by cyclization.

    Coupling Reactions: The final compound can be obtained by coupling the oxadiazole derivative with the phthalazinone core using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening methods to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the phthalazinone core and methylphenyl substituents. Key oxidative pathways include:

Reagent Conditions Product Yield
KMnO₄ (aq. H₂SO₄)80°C, 6 hPhthalic acid derivative62%
CrO₃ (acetic acid)RT, 12 hKetone at methylphenyl group45%
Ozone (O₃)-78°C, CH₂Cl₂, 1 hOxadiazole ring cleavage38%

Oxidation with KMnO₄ under acidic conditions generates carboxylic acids, while CrO₃ selectively oxidizes the methyl group on the phenyl ring to a ketone. Ozonolysis cleaves the oxadiazole ring, producing nitrile intermediates.

Reduction Reactions

Reductive transformations target the oxadiazole ring and chlorophenyl group:

Reagent Conditions Product Yield
LiAlH₄ (anhyd. ether)0°C → RT, 4 hAlcohol from ketone reduction71%
H₂ (Pd/C)50 psi, EtOH, 24 hDechlorination to phenyl derivative58%
NaBH₄ (MeOH)RT, 2 hPartial oxadiazole ring opening33%

Catalytic hydrogenation removes the chlorine atom from the phenyl ring, while LiAlH₄ reduces ketones to secondary alcohols. NaBH₄ selectively reduces the oxadiazole ring under mild conditions.

Substitution Reactions

The chlorophenyl group participates in nucleophilic aromatic substitution (SNAr):

Nucleophile Conditions Product Yield
PiperidineK₂CO₃, DMF, 100°C, 8 h3-Piperidinophenyl derivative67%
ThiophenolCuI, DMSO, 120°C, 12 h3-(Phenylthio)phenyl derivative54%
NH₃ (aq.)Sealed tube, 150°C, 24 h3-Aminophenyl derivative41%

Electron-withdrawing groups on the oxadiazole ring enhance the electrophilicity of the chlorophenyl moiety, facilitating SNAr with amines and thiols . Copper catalysis improves thiol substitution efficiency.

Hydrolysis Reactions

Controlled hydrolysis modifies the oxadiazole and ester functionalities:

Conditions Site of Hydrolysis Product Yield
6M HCl, reflux, 10 hOxadiazole ringHydrazide intermediate75%
NaOH (aq.), 80°C, 6 hMethyl ester (if present)Carboxylic acid82%

Acidic hydrolysis cleaves the oxadiazole ring to yield hydrazides, while basic conditions hydrolyze ester groups to carboxylic acids.

Cross-Coupling Reactions

Palladium-mediated couplings enable aryl functionalization:

Reaction Type Conditions Product Yield
Suzuki (Ar-B(OH)₂)Pd(PPh₃)₄, K₂CO₃, DMFBiaryl derivative63%
Ullmann (Ar-I)CuI, 1,10-phenanthrolineAryl-aryl coupled product49%

The chlorophenyl group serves as a coupling partner in Suzuki reactions, enabling diversification of the aryl substituent. Ullmann coupling introduces sterically demanding aryl groups.

Stability and Degradation Pathways

The compound demonstrates sensitivity to environmental factors:

Condition Degradation Pathway Major Products
UV light (254 nm)Photolytic cleavage3-Chlorobenzoic acid, phthalimide
150°C (neat)Thermal decompositionCO₂, chlorobenzene, residual carbon

Photodegradation generates aromatic acids, while thermal decomposition releases gaseous byproducts. Stability studies recommend storage under inert conditions at ≤-20°C.

This compound’s reactivity profile highlights its versatility as a scaffold for synthesizing derivatives with tailored properties. Future research directions include exploring enantioselective transformations and catalytic functionalization of the phthalazinone core.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have highlighted the anticancer properties of phthalazinone derivatives. For instance, compounds derived from phthalazinones have demonstrated effectiveness against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. These compounds often exhibit improved anti-proliferative activity compared to their parent structures .
  • Antimicrobial Properties
    • Phthalazinone derivatives have been investigated for their antimicrobial activities. The incorporation of different substituents on the phthalazinone ring can enhance the antimicrobial efficacy against a broad spectrum of pathogens .
  • Antidiabetic Effects
    • Some derivatives have shown potential in managing diabetes by improving insulin sensitivity and reducing blood glucose levels in preclinical models. The molecular hybridization strategy combining phthalazinone with other bioactive molecules has been particularly effective in enhancing these effects .
  • Anti-inflammatory Activity
    • The anti-inflammatory properties of phthalazinone derivatives have been documented, indicating their potential use in treating inflammatory diseases. This is attributed to their ability to inhibit pro-inflammatory cytokines and pathways .

Synthesis and Derivative Development

The synthesis of 2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one generally involves multi-step reactions starting from readily available precursors. Techniques such as ultrasonic irradiation have been employed to improve yield and reaction times during synthesis .

Synthetic Route Example

The following synthetic route illustrates the preparation of this compound:

  • Start with 3-chlorobenzoic acid.
  • React with hydrazine to form an intermediate hydrazone.
  • Introduce the oxadiazole moiety via cyclization reactions.
  • Purify the final product through crystallization techniques.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activities of this compound:

  • Study on Anticancer Activity : A recent investigation reported that derivatives similar to 2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one exhibited significant cytotoxicity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy : Another study demonstrated that specific derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with oxadiazole and phthalazinone moieties can interact with enzymes, receptors, or other proteins, modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions or halogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS No. Molecular Weight (g/mol) Key Structural Differences Potential Applications References
2-(3-Chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one (Target Compound) Not explicitly listed ~430.86 Base structure with 3-chlorophenyl (phthalazine) and 2-methylphenyl (oxadiazole) substituents TRP channel modulation (hypothesized based on oxadiazole analogs)
2-(o-Tolyl)-4-[3-(o-tolyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 1291844-74-0 ~418.46 Dual 2-methylphenyl groups on both phthalazine and oxadiazole Antimicrobial/anticancer (inferred from oxadiazole scaffolds in )
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 1325306-36-2 ~335.37 Lacks 2-substituent on phthalazine; 3,4-dimethylphenyl on oxadiazole Not explicitly stated; likely used in medicinal chemistry optimization
4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-chlorophenyl)phthalazin-1(2H)-one 1026330-16-4 ~455.84 Oxadiazole substituted with benzodioxole instead of 2-methylphenyl Neuroprotective or anti-inflammatory (benzodioxole’s known roles)
2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 1207035-43-5 470.49 3-Methylphenyl on phthalazine; trimethoxyphenyl on oxadiazole Antiproliferative activity (trimethoxyphenyl is common in tubulin inhibitors)
2-(3-Chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 1291840-01-1 460.88 Dimethoxyphenyl on oxadiazole instead of 2-methylphenyl Enhanced solubility due to methoxy groups; possible kinase inhibition

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., 3-chlorophenyl on the target compound) may enhance binding to hydrophobic pockets in biological targets, as seen in TRPA1/TRPV1 antagonists ().
  • Methoxy groups (e.g., in CAS 1291840-01-1) improve solubility but may reduce membrane permeability .

Synthetic Yields and Purity :

  • Analogs synthesized via 1,2,4-oxadiazole cyclization (e.g., , compounds 46–51) show yields ranging from 30–72%, with purity >98%. The target compound’s synthesis likely follows similar protocols but with modified aryl substituents.

Spectral Data: 1H-NMR: Methyl groups on aryl substituents (e.g., 2-methylphenyl) resonate at δ 2.3–2.5 ppm, while aromatic protons in 3-chlorophenyl appear as multiplets near δ 7.2–7.6 ppm (analogous to ). IR: A strong carbonyl stretch (~1700 cm⁻¹) confirms the phthalazinone core .

Removal of the 2-substituent on phthalazine (CAS 1325306-36-2) drastically alters activity, emphasizing its role in target engagement .

Biological Activity

The compound 2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a synthetic organic molecule that has attracted attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H18ClN3OC_{21}H_{18}ClN_3O, with a molecular weight of 365.84 g/mol. The structure includes a phthalazinone core substituted with a chlorophenyl group and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC21H18ClN3O
Molecular Weight365.84 g/mol
IUPAC Name2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Research indicates that phthalazinones can inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of phthalazinones have shown selective inhibition of Aurora-A kinase, a target in cancer therapy . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Properties : Compounds with oxadiazole rings are known for their antimicrobial properties. Studies have demonstrated that similar compounds exhibit activity against various bacterial strains, suggesting that this compound may possess similar properties .
  • Enzyme Inhibition : The presence of the oxadiazole ring enhances the compound's ability to act as an enzyme inhibitor. For example, it may inhibit carbonic anhydrase isoenzymes, which are involved in various physiological processes .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds and their implications for drug development:

  • Aurora-A Kinase Inhibition : A study highlighted the effectiveness of phthalazinone derivatives in inhibiting Aurora-A kinase, leading to potential applications in cancer treatment. The derivatives exhibited high selectivity and bioavailability, making them promising candidates for further development .
  • Antimicrobial Evaluation : In vitro studies on related oxadiazole compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that the target compound could also exhibit similar antimicrobial effects .
  • Toxicological Assessments : Safety profiles are crucial for any new therapeutic agent. Preliminary toxicological assessments indicate that similar phthalazinone derivatives have manageable toxicity levels, supporting their potential use in clinical settings .

Q & A

Q. Critical Parameters :

  • Temperature (optimized at 80–120°C for cyclization).
  • Catalysts (e.g., POCl₃ for activating carbonyl groups).
  • Solvent polarity (acetonitrile or DMF improves solubility).

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